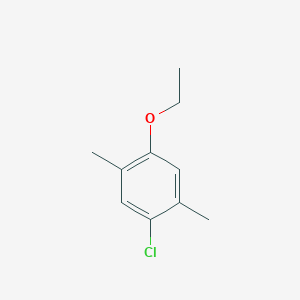

1-Chloro-4-ethoxy-2,5-dimethylbenzene

Description

Properties

IUPAC Name |

1-chloro-4-ethoxy-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFOUPULSAKZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Acylation

Starting with 2,5-dimethylbenzoic acid, thionyl chloride converts the carboxylic acid to its acyl chloride derivative. In a dichloromethane solvent system, phenetole (4-ethoxybenzene) undergoes Friedel-Crafts acylation catalyzed by aluminum chloride (AlCl₃), forming a ketone intermediate.

Reaction Conditions :

-

Temperature: 0–5°C (acylation), 60–65°C (reduction)

-

Catalysts: AlCl₃ (1.25–2.3 g per 2 g substrate)

-

Reducing Agent: Sodium borohydride (NaBH₄)

Borohydride Reduction and Chlorination

The ketone intermediate is reduced to a methylene group using NaBH₄/AlCl₃, yielding 2,5-dimethyl-4'-ethoxybenzene. Subsequent chlorination at the para position to the ethoxy group is achieved via electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂).

Yield Optimization :

-

Chlorination Efficiency: Dependent on electron-donating groups (methyl, ethoxy) directing Cl⁺ to position 1.

One-Pot Oxidation-Chlorination and Ethylation

Adapting the CN112028748A protocol for 2,5-dimethoxychlorobenzene, this route leverages phenol as a cost-effective starting material:

Oxidation-Chlorination in a Single Pot

Phenol undergoes simultaneous oxidation and chlorination under oxygen (0.5–3 MPa) and dry HCl (0.1–2 MPa) in the presence of a copper salt catalyst. This generates 2-chlorohydroquinone, which is subsequently ethylated.

Critical Parameters :

Ethylation via Nucleophilic Substitution

The hydroxyl groups of 2-chlorohydroquinone are replaced with ethoxy and methyl groups using ethyl chloride and methyl chloride, respectively. Alkaline conditions (NaOH/K₂CO₃) facilitate Williamson ether synthesis, while tetrabutylammonium chloride enhances reaction kinetics.

Yield Data :

-

Regioselectivity: Ethoxy preferentially occupies the para position due to steric and electronic effects.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Complexity | Cost |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Acylation → Reduction → Chlorination | ~60–70% | High | Moderate |

| One-Pot Oxidation | Oxidation → Chlorination → Ethylation | ~65–75% | Moderate | Low |

| Directed Metalation | Sequential Methylation → Chlorination | ~80–85% | Very High | High |

Key Findings :

-

The one-pot oxidation method (CN112028748A) offers the best balance of yield and cost but requires precise pressure control.

-

Friedel-Crafts routes (WO2015063726A1) are scalable but generate stoichiometric AlCl₃ waste, necessitating solvent recovery systems.

-

Directed metalation, though efficient, is less feasible industrially due to stringent anhydrous conditions and expensive bases.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent WO2015063726A1 emphasizes solvent recovery (e.g., dichloromethane, ethanol) through vacuum distillation, reducing raw material costs by 30–40%. Similarly, CuCl₂ catalysts in one-pot oxidations are recyclable for up to five batches without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.

Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed to oxidize the side chains.

Major Products Formed

Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.

Nucleophilic Substitution: Products include substituted amines or ethers.

Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Chloro-4-ethoxy-2,5-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-2,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-4-chloro-2,5-dimethoxy-benzene

Structural Differences :

1-Bromo-3,5-dimethylbenzene

Structural Differences :

- Substituents : Bromine at position 1 and methyl groups at positions 3 and 4. Lacks ethoxy and chlorine.

Reactivity in Coupling Reactions :

1-tert-Butyl-3,5-dimethylbenzene

Structural Differences :

- Substituents : Bulky tert-butyl (t-Bu) group at position 1 and methyl groups at positions 3 and 5.

Comparative Data Table

Key Research Findings

- Solvent Effects : The ethoxy group in this compound enhances miscibility in PEG/dioxane systems, facilitating catalyst recycling in reactions—a property absent in methoxy analogs .

- Steric vs. Electronic Effects : Bulky tert-butyl groups hinder electrophilic substitution, whereas chloro and ethoxy groups in the target compound balance steric bulk with electronic activation .

- Reaction Yields : Brominated analogs exhibit higher reactivity in nucleophilic substitutions but require harsher conditions compared to chlorinated derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Chloro-4-ethoxy-2,5-dimethylbenzene with high purity?

- Methodology : Use a Friedel-Crafts alkylation or etherification reaction to introduce the ethoxy group, followed by chlorination under controlled conditions. Monitor reaction progress via TLC or GC-MS to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from positional isomers or unreacted intermediates. Confirm purity using -NMR (e.g., integration ratios for methyl and ethoxy protons) and elemental analysis .

- Data Contradictions : Discrepancies in reported yields may arise from solvent polarity (e.g., ethanol vs. DCM) or catalyst choice (AlCl₃ vs. FeCl₃). Replicate conditions from peer-reviewed syntheses of structurally analogous chlorinated ethers, such as 1-Bromo-4-chloro-2,5-dimethoxy-benzene, to optimize parameters .

Q. How can spectroscopic techniques distinguish this compound from its isomers?

- Methodology : Combine -NMR and DEPT-135 to resolve signals for the ethoxy group (δ ~60-70 ppm, C-O) and methyl groups (δ ~20-25 ppm). IR spectroscopy can confirm C-Cl stretching (550-600 cm) and ether C-O-C (1050-1150 cm). For ambiguous cases, X-ray crystallography (as demonstrated for 1-Bromo-4-chloro-2,5-dimethoxy-benzene) provides definitive structural assignment .

Q. What safety protocols are essential when handling chlorinated aromatic ethers like this compound?

- Methodology : Use fume hoods and PPE (gloves, goggles) to minimize exposure to volatile chlorinated intermediates. Store in amber glass under inert gas to prevent photodegradation. Follow waste disposal guidelines for halogenated organics, referencing safety data from analogous compounds (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. Compare reaction rates with/without electron-donating substituents (e.g., ethoxy vs. methoxy groups). Use DFT calculations to model steric hindrance from methyl groups and predict regioselectivity. Validate results with -NMR kinetic studies .

- Data Contradictions : Conflicting reports on catalytic efficiency may stem from solvent polarity (toluene vs. DMF) or ligand choice (PPh₃ vs. XPhos). Conduct a Design of Experiments (DoE) to isolate variables .

Q. What degradation pathways dominate in environmental matrices, and how can they be tracked?

- Methodology : Simulate photolysis in aqueous solutions using UV-Vis (λ = 254 nm) and analyze by LC-HRMS to detect intermediates like quinones or chlorophenols. Compare with degradation profiles of 4-chlorophenylethyne to identify common cleavage mechanisms .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to screen against cytochrome P450 enzymes. Parameterize force fields using QM/MM data from similar chlorinated aromatics. Validate predictions with in vitro enzyme inhibition assays and correlate with logP values (measured via HPLC) .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time and energy .

- Analytical Cross-Validation : Combine MALDI-TOF with high-resolution MS to resolve isotopic clusters from chlorine (3:1 :) .

- Safety Compliance : Align protocols with ISO/IEC 17043 standards for chemical handling, as required for certified research environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.